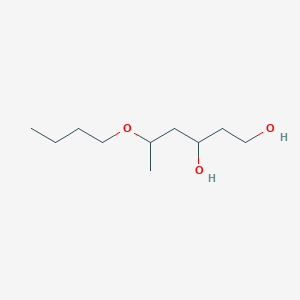

5-Butoxyhexane-1,3-diol

Description

Contextualization within Polyfunctionalized Organic Molecules

Polyfunctionalized organic molecules are compounds that possess multiple functional groups. These groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. The presence of several functional groups on a single molecular scaffold allows for a diverse range of chemical transformations, making these molecules versatile building blocks in the synthesis of complex chemical structures, including pharmaceuticals, agrochemicals, and materials with unique properties.

5-Butoxyhexane-1,3-diol is a prime example of a polyfunctionalized molecule, incorporating both ether and diol functionalities. The strategic placement of these groups on a hexane (B92381) backbone provides a unique combination of reactivity and physical properties, opening avenues for its application in various synthetic strategies.

Significance of Ether-Diols in Contemporary Chemical Research

Ether-diols, compounds containing both an ether linkage (-O-) and two hydroxyl (-OH) groups, represent a significant class of molecules in modern chemical research. The ether group is generally unreactive, offering a stable and flexible linker within a molecule. In contrast, the diol functionality provides sites for a wide array of chemical modifications. chemistrysteps.com

Diols, particularly 1,3-diols, are crucial intermediates in the synthesis of a variety of complex molecules. wikipedia.orgacs.org They can be used as precursors for the formation of cyclic ethers, can be oxidized to form valuable carbonyl compounds, and can act as nucleophiles in various reactions. chemistrysteps.comroyalsocietypublishing.org The presence of an ether group in conjunction with a diol moiety, as in this compound, can influence the molecule's solubility, polarity, and conformational preferences, which in turn can direct the stereochemical outcome of subsequent reactions.

The combination of a stable ether and reactive hydroxyl groups makes ether-diols valuable in the construction of polymers like polyesters and polyurethanes, where the diol partakes in polymerization while the ether linkage can impart flexibility to the resulting polymer chain. wikipedia.org

Structural Features and Synthetic Challenges of this compound

The structure of this compound presents a six-carbon chain with hydroxyl groups at the first and third positions and a butoxy group attached to the fifth carbon. This specific arrangement gives rise to stereoisomerism, as the carbons at positions 3 and 5 are chiral centers. This means that this compound can exist in multiple stereoisomeric forms (diastereomers and enantiomers), each potentially exhibiting different biological activities and physical properties.

The synthesis of a specific stereoisomer of this compound poses a significant challenge. The controlled introduction of three distinct functional groups at specific positions with defined stereochemistry requires a carefully designed synthetic route. General methods for synthesizing 1,3-diols often involve reactions like the aldol (B89426) condensation followed by reduction, or the hydroxylation of allylic alcohols. organic-chemistry.orgresearchgate.net However, the presence of the butoxy group at a remote position necessitates a multi-step synthesis that carefully orchestrates the introduction of each functional group while controlling the stereochemistry at the chiral centers.

One of the key challenges lies in the selective functionalization of a hexane precursor. The synthesis might involve the creation of the carbon skeleton followed by the regioselective and stereoselective introduction of the hydroxyl and butoxy groups. Protecting group strategies are often necessary to prevent unwanted side reactions at one functional group while another is being introduced or modified. chemistrysteps.com The synthesis of functionalized chiral syn-1,3-diols is an active area of research, with methods like substrate-induced diastereoselective reactions being developed to address these challenges. researchgate.net

Table 1: Physicochemical Properties of Representative Diols

| Property | Hexane-1,3-diol | 1,3-Butanediol |

| Molecular Formula | C6H14O2 | C4H10O2 |

| Molecular Weight | 118.17 g/mol nih.gov | 90.12 g/mol |

| Boiling Point | 222-224 °C | 207.5 °C |

| Density | 0.986 g/mL | 1.005 g/cm³ |

| Solubility in Water | Soluble | Miscible |

Table 2: Spectroscopic Data for a Related Hexanediol (B3050542) Derivative

| Spectroscopic Technique | Hexane-1,3-diol nih.gov |

| ¹³C NMR (CDCl₃, δ in ppm) | 14.2, 22.9, 28.9, 42.1, 64.9, 68.3 |

| Mass Spectrometry (m/z) | 118 (M+), 100, 85, 71, 57, 43 |

Note: This table provides representative spectroscopic data for the parent hexane-1,3-diol. The actual spectra for this compound would show additional signals corresponding to the butoxy group.

Structure

3D Structure

Properties

CAS No. |

62636-28-6 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

5-butoxyhexane-1,3-diol |

InChI |

InChI=1S/C10H22O3/c1-3-4-7-13-9(2)8-10(12)5-6-11/h9-12H,3-8H2,1-2H3 |

InChI Key |

XHKPKIPWWSFVDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)CC(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butoxyhexane 1,3 Diol and Analogs

Strategies for Assembling the 1,3-Diol Moiety

Aldol (B89426) Condensation Approaches to 1,3-Diols

The aldol reaction is a fundamental and widely studied strategy for forming carbon-carbon bonds. thieme-connect.de Specifically, the aldol addition reaction produces a β-hydroxy carbonyl compound, which is a direct precursor to the 1,3-diol structure. thieme-connect.demasterorganicchemistry.com This reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com For instance, the self-condensation of an aldehyde like n-butyraldehyde first yields a β-hydroxyaldehyde, which can then be converted to the corresponding 1,3-diol. google.com

While the term "aldol condensation" often refers to the subsequent dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound, the initial addition product is the key intermediate for 1,3-diol synthesis. thieme-connect.demasterorganicchemistry.comyoutube.com The propensity for dehydration depends on the reaction conditions; if dehydration is suppressed, the β-hydroxy carbonyl compound can be isolated and used in subsequent steps. thieme-connect.de

Reductive Methodologies for β-Hydroxy Ketone Precursors

Once the β-hydroxy ketone precursor is obtained, typically via an aldol addition, the next step is the stereoselective reduction of the ketone functionality to yield the 1,3-diol. This transformation is a critical method for accessing these diols, as the choice of reducing agent can determine whether the syn- or anti-diol is formed. acs.org A variety of metal hydride reagents have been utilized for this purpose. nih.gov

For example, certain reduction processes allow for the creation of anti-1,3-diol monoethers from the corresponding β-alkoxy ketones. acs.org One such method uses samarium diiodide (SmI₂) in the presence of methanol, which proceeds through an electron-transfer mechanism rather than a typical hydride addition. acs.org Alternatively, combinations of trialkylboranes and dialkylalkoxyboranes are used for the stereoselective reduction of β-hydroxy ketones to produce cis-(or syn)-1,3-diols. google.com The development of these diastereoselective reduction methods is essential for controlling the relative stereochemistry of the two hydroxyl groups in the final product. researchgate.net

Radical-Mediated C-H Functionalization for 1,3-Diol Formation

A powerful and direct approach to synthesizing 1,3-diols involves the functionalization of unactivated C-H bonds. acs.orgacs.orgnih.gov This strategy circumvents the need for pre-functionalized starting materials like aldehydes or ketones. One prominent method is inspired by the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally forms C-N bonds. acs.orgacs.org

The process accomplishes the net conversion of an alcohol into a 1,3-diol. acs.orgacs.org The sequence involves:

Conversion of the starting alcohol to a trifluoroethyl carbamate.

A radical-mediated 1,5-hydrogen atom transfer, akin to the HLF reaction.

Cyclization.

Hydrolysis to furnish the final 1,3-diol. acs.orgnih.gov

This methodology has proven effective for generating 1,3-diols from alcohols containing benzylic and tertiary C-H bonds. acs.orgacs.org It represents a significant advancement, providing a valuable alternative to traditional multi-step sequences. acs.org

Stereoselective 1,3-Diol Synthesis through Catalytic Approaches

Achieving stereocontrol in the synthesis of 1,3-diols is of paramount importance, particularly for applications in pharmaceuticals and natural product synthesis where biological activity is often dependent on a single stereoisomer. acs.org Catalytic methods, employing either small organic molecules (organocatalysts), metal complexes, or enzymes, provide the most sophisticated means of controlling the absolute and relative stereochemistry of the two hydroxyl groups. rsc.org

The development of chiral catalysts has enabled the synthesis of specific enantiomers and diastereomers of 1,3-diols with high fidelity. These catalysts create a chiral environment that directs the formation of one stereoisomer over others.

Recent strategies have focused on two-step asymmetric synthesis methods to produce single-enantiomer 1,3-diols. acs.org One such approach involves an initial organocatalyzed asymmetric aldol reaction to produce chiral β-hydroxy ketones (also called 1,3-keto alcohols) with high enantiomeric excess (ee). acs.org This has been achieved using novel proline-derived organocatalysts in conjunction with additives like copper(II) triflate. acs.org The resulting chiral keto alcohols are then subjected to an asymmetric reduction, often using chiral oxazaborolidine reagents like the Corey-Bakshi-Shibata (CBS) catalyst, to yield the final chiral 1,3-diols with excellent enantiopurity (>99% ee). acs.org

Various organocatalysts have been explored for the initial aldol step, with custom-synthesized proline derivatives showing superior results compared to commercially available catalysts in some cases. acs.org

| Catalyst | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-proline (3a) | 98 | 98:2 | 98 |

| (R)-amino-phenyl-acetic acid (3b) | 75 | 85:15 | 80 |

| (S)-diphenyl-pyrrolidin-2-yl-methanol (3c) | 80 | 88:12 | 85 |

| Proline-derived catalyst (3g) | 99 | 99:1 | >99 |

An alternative and powerful strategy for accessing chiral diols is the enantioselective desymmetrization of prochiral or meso-1,3-diols. beilstein-journals.org This approach begins with a symmetric diol that has two identical (enantiotopic) hydroxyl groups and uses a chiral catalyst to selectively modify just one of them, thereby breaking the molecule's symmetry and inducing chirality. beilstein-journals.org This method is advantageous as it establishes a chiral center by functionalizing an existing group rather than forming a new bond at the carbon center. beilstein-journals.org

Common desymmetrization reactions include enzymatic or transition-metal-catalyzed acylation. beilstein-journals.org

Enzymatic Acylation: Lipases are frequently used to catalyze the enantioselective acylation of one hydroxyl group, leaving the other untouched. For example, Lipase AK can be used with vinyl acetate to yield a monoacetate with high enantiomeric purity (99% ee). beilstein-journals.org

Transition-Metal-Catalyzed Acylation: Non-enzymatic chiral catalysts have also been developed. Dinuclear zinc asymmetric catalysts, for example, have been successfully applied to the desymmetrization of 2-substituted-1,3-propanediols using vinyl benzoate as an acyl transfer agent, achieving up to 95% ee. organic-chemistry.orgacs.org Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have also been shown to be effective organocatalysts for the acylative desymmetrization of cyclic meso-1,3-diols, requiring very low catalyst loadings (0.5 mol%). oup.com

This strategy provides a valuable non-enzymatic route to chiral monoacylated 1,3-diols, which are important intermediates in the synthesis of natural products. oup.com

| Substrate | Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpropane-1,3-diol | Dinuclear Zinc Complex / Vinyl Benzoate | Acylation | 89 | 95 | acs.org |

| cis-4-Cyclopentene-1,3-diol | Chiral DMAP derivative (1e) / Isobutyric Anhydride | Acylation | 75 | 97 | oup.com |

| cis-Cyclopentane-1,3-diol | Chiral DMAP derivative (1e) / Isobutyric Anhydride | Acylation | 62 | 99 | oup.com |

| 2-Methylpropane-1,3-diol | Dinuclear Zinc Complex / Vinyl Benzoate | Acylation | 85 | 82 | acs.org |

Incorporation of the Butoxy Ether Linkage

The formation of the butoxy ether linkage is a critical step in the synthesis of 5-Butoxyhexane-1,3-diol and its analogs. Various classical and modern synthetic methodologies can be employed for this purpose, each with its own advantages and limitations. These methods primarily focus on the formation of the C-O-C ether bond.

Williamson Ether Synthesis Variants for Alkyl Ether Formation

The Williamson ether synthesis is a long-established and versatile method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com Developed by Alexander Williamson in 1850, this reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgchemistrytalk.org

In the context of synthesizing a molecule like this compound, this could involve the reaction of a deprotonated hexane-1,3-diol derivative with a butyl halide. The reaction proceeds via a backside attack of the alkoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. lumenlearning.com For the Williamson ether synthesis to be efficient, the alkyl halide should be primary, as secondary and tertiary alkyl halides tend to undergo elimination reactions (E2) as a major side reaction, especially in the presence of a sterically hindered alkoxide. byjus.comchemistrytalk.org

The choice of a non-nucleophilic solvent is crucial to prevent the solvent from competing with the alkoxide in the nucleophilic attack on the alkyl halide. chemistrytalk.org Common solvents used for this reaction include toluene, acetonitrile, and N,N-dimethylformamide. chemistrytalk.org While traditionally employing strong bases like sodium or potassium hydroxide to generate the alkoxide, advancements have been made to develop "green" catalytic versions of the Williamson synthesis that utilize weaker alkylating agents at high temperatures, thus avoiding the production of stoichiometric salt byproducts. acs.org

Table 1: Key Parameters of the Williamson Ether Synthesis

| Parameter | Description |

| Reactants | Alkoxide and a primary alkyl halide or sulfonate ester lumenlearning.com |

| Mechanism | S_N2 (Bimolecular Nucleophilic Substitution) wikipedia.org |

| Key Considerations | Steric hindrance can lead to E2 elimination chemistrytalk.org |

| Solvents | Non-nucleophilic solvents like toluene or acetonitrile chemistrytalk.org |

Transition-Metal Catalyzed Etherification Strategies

In recent decades, transition-metal catalyzed reactions have emerged as powerful alternatives for the formation of ether linkages, offering milder reaction conditions and broader substrate scope compared to classical methods. researchgate.net These methods are particularly valuable for the synthesis of complex molecules and can overcome some of the limitations of the Williamson ether synthesis.

Copper-catalyzed methods have been developed for the intermolecular dehydration of alcohols to form ethers. researchgate.net While the direct dehydration of alcohols to ethers often requires harsh acidic conditions, copper catalysts can facilitate this transformation under milder conditions. For instance, copper(II) sulfate has been shown to catalyze the dehydration of alcohols. rsc.orgacs.org The mechanism can proceed through either a concerted type II dyotropic reaction or a stepwise E1-like process, depending on the structure of the alcohol. rsc.org Copper compounds, when activated by agents like carbon tetrabromide, can also catalyze the intermolecular dehydration of primary and secondary alcohols to yield the corresponding ethers. researchgate.net More recently, copper-catalyzed etherification of aryl bromides at room temperature has been achieved using specific diamine ligands, highlighting the ongoing development of mild and efficient copper-based systems. nih.gov

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in C-O bond formation has been extensively explored. rsc.org Palladium-catalyzed reactions offer a versatile route to both alkyl and aryl ethers. These reactions often involve the cross-coupling of an alcohol with an organic halide or pseudohalide. organic-chemistry.org The development of bulky and electron-rich phosphine ligands has been crucial in overcoming challenges such as slow reductive elimination and competing β-hydride elimination, which can be problematic in palladium-catalyzed etherification. nih.govrsc.org Palladium-catalyzed approaches have been successfully used for the synthesis of a wide variety of ethers, including complex polyphenolic ethers through cascade-type cross-coupling reactions under microwave heating. scirp.org These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. rsc.orgnih.gov

Table 2: Comparison of Copper and Palladium-Catalyzed Etherification

| Catalyst System | Typical Reactants | Key Advantages |

| Copper-Catalyzed | Alcohols, Aryl Halides | Milder conditions, lower cost catalyst researchgate.netnih.gov |

| Palladium-Catalyzed | Alcohols, Organic Halides | Broad substrate scope, high functional group tolerance rsc.orgscirp.org |

The principles of green chemistry have driven the development of more environmentally benign methods for ether synthesis. alfa-chemistry.com This includes the use of sustainable catalysts, minimizing the generation of hazardous waste, and employing energy-efficient reaction conditions. alfa-chemistry.comnih.gov Heterogeneous catalysts are often favored in green synthesis as they can be easily separated from the reaction mixture and recycled. alfa-chemistry.com

Innovations in this area include microwave-assisted and sonochemical methods, which can accelerate reaction rates and reduce energy consumption. alfa-chemistry.com Furthermore, the development of catalytic systems that can utilize biomass-derived feedstocks is a key area of research in green ether synthesis. acs.org The catalytic Williamson ether synthesis (CWES) at high temperatures represents a greener alternative by using less toxic alkylating agents and avoiding salt formation. acs.org The ultimate goal is to develop processes that are not only efficient and selective but also have a minimal environmental footprint. nih.gov

Reductive Coupling of Aldehydes with Alcohols for Ether Formation

A more recent and atom-economical approach to unsymmetrical ether synthesis is the reductive coupling of aldehydes and ketones with alcohols. acs.org This method avoids the use of pre-formed alkoxides and alkyl halides. A well-defined cationic Ruthenium-hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in environmentally benign solvents like water. acs.orgnih.gov This process utilizes molecular hydrogen or a second equivalent of the alcohol as the reducing agent, affording unsymmetrical ethers in a highly chemoselective manner. nih.gov

Another approach involves an oxocarbenium ion interception strategy, where the reaction of an aldehyde and an alcohol with a phosphine in the presence of an acid leads to the formation of an α-(alkoxyalkyl)phosphonium salt, which upon hydrolysis yields the ether product. rsc.org This method is notable for not requiring hydride or hydrogen reductants and exhibits excellent functional group tolerance. rsc.org Iridium complexes have also been shown to be powerful catalysts for the transformation of ketones and aldehydes into symmetrical ethers through reductive coupling. rsc.org These reductive strategies offer a direct and efficient route to ethers from readily available starting materials.

Table 3: Summary of Reductive Coupling Methods for Ether Synthesis

| Catalytic System | Key Features |

| Ruthenium-Hydride Complex | Aqueous solvent, uses H₂ or alcohol as reductant acs.orgnih.gov |

| Phosphine/Acid System | Hydride-free, proceeds via oxocarbenium ion rsc.org |

| Iridium Complex | Highly efficient for ketones and aldehydes rsc.org |

Alkoxymercuration-Demercuration for Ether Synthesis

The alkoxymercuration-demercuration reaction is a well-established method for the synthesis of ethers from alkenes and alcohols. This two-step process offers a reliable alternative to acid-catalyzed ether synthesis, which can be plagued by carbocation rearrangements. The reaction proceeds via the addition of an alcohol and a mercury(II) salt, typically mercuric acetate or trifluoroacetate, to an alkene, followed by reductive demercuration, usually with sodium borohydride.

A key advantage of this method is its predictable regioselectivity, which follows Markovnikov's rule. The alkoxy group (OR) adds to the more substituted carbon of the double bond, while the hydrogen atom from the demercuration step adds to the less substituted carbon. This is due to the formation of a bridged mercurinium ion intermediate, which prevents carbocation rearrangements and directs the nucleophilic attack of the alcohol to the more electrophilic carbon.

In a hypothetical synthesis of this compound, this method could be envisioned to introduce the butoxy group. For instance, an unsaturated diol precursor, such as hex-5-en-1,3-diol, could be subjected to alkoxymercuration using butanol as the alcohol.

Table 1: Hypothetical Alkoxymercuration-Demercuration for the Synthesis of this compound

| Step | Reagents | Intermediate/Product | Theoretical Yield (%) | Reference |

|---|---|---|---|---|

| 1. Alkoxymercuration | Hg(OAc)₂, n-Butanol | Organomercury Intermediate | - | google.comlumenlearning.com |

The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene, forming the cyclic mercurinium ion. The butanol then acts as a nucleophile, attacking the more substituted carbon atom of the former double bond. The subsequent demercuration with sodium borohydride replaces the mercury-containing group with a hydrogen atom, yielding the final ether-diol product.

Convergent and Divergent Synthetic Pathways to this compound

The construction of a molecule with multiple functional groups like this compound can be approached through either convergent or divergent synthetic strategies.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. Starting from a precursor that already contains the hexane-1,3-diol backbone, one could envision selectively introducing the butoxy group at the C5 position. Alternatively, starting from a molecule like hexane-1,3,5-triol, a divergent approach would involve the selective etherification of the C5 hydroxyl group. This strategy is particularly useful for generating analogs of the target compound for structure-activity relationship studies.

| Divergent | Hexane-1,3,5-triol | Selective protection, Etherification, Deprotection | Access to multiple analogs from a common intermediate | May involve more steps for a single target, Potential for selectivity issues |

Chemo- and Regioselectivity in the Synthesis of Ether-Diols

Achieving high chemo- and regioselectivity is paramount in the synthesis of polyfunctionalized molecules like this compound to avoid the formation of isomeric byproducts and to minimize the need for protection-deprotection steps.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing this compound, a key challenge would be the selective etherification of one hydroxyl group in the presence of others. For instance, in a divergent synthesis starting from hexane-1,3,5-triol, one would need to selectively react the hydroxyl group at the C5 position with a butylating agent, leaving the hydroxyl groups at C1 and C3 untouched. This can often be achieved by exploiting the different reactivities of primary versus secondary alcohols or through the use of protecting groups.

Regioselectivity deals with the control of the position at which a reaction occurs. The alkoxymercuration-demercuration reaction is a prime example of a highly regioselective transformation. In the hypothetical synthesis of this compound from hex-5-en-1,3-diol, the regioselectivity of the alkoxymercuration step ensures that the butoxy group is installed at the C5 position, as predicted by Markovnikov's rule.

Another important consideration for regioselectivity is the opening of epoxides. If a precursor like 5,6-epoxyhexane-1,3-diol were used, the ring-opening with a butoxide nucleophile would need to be controlled to favor attack at the desired carbon atom. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide.

Strategies to control chemo- and regioselectivity often involve the careful choice of reagents, catalysts, and reaction conditions. For example, the use of bulky protecting groups can sterically hinder certain reactive sites, directing the reaction to a more accessible position. Similarly, the choice of a specific catalyst can influence which functional group in a molecule is activated for reaction.

Chemical Reactivity and Mechanistic Investigations of 5 Butoxyhexane 1,3 Diol

Reactions of the Hydroxyl Groups

The hydroxyl groups are the primary centers of reactivity in 5-Butoxyhexane-1,3-diol, participating in a variety of reactions common to alcohols.

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a cornerstone of organic synthesis. masterorganicchemistry.comyoutube.com In the case of this compound, reaction with a carboxylic acid, typically in the presence of an acid catalyst such as sulfuric acid or tosic acid, can lead to the formation of mono- or di-esters. The reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Acylation is a related process that involves the reaction of the diol with an acylating agent like an acid anhydride or an acyl chloride. organic-chemistry.org This method is often more efficient than direct esterification as it is not an equilibrium reaction. Catalysts such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the acylation of alcohols with acid anhydrides, even in the absence of a solvent. organic-chemistry.org The regioselectivity of these reactions, i.e., which hydroxyl group reacts first, can be influenced by steric hindrance and the reaction conditions. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to less steric hindrance.

A study on the one-pot esterification and chlorination of 1,3-butanediol with various carboxylic acids in the presence of chlorotrimethylsilane demonstrated the influence of the carboxylic acid's pKa on the regioselectivity of the resulting chlorohydrin esters. researchgate.net While not directly on this compound, this research provides insights into how the electronic properties of the acylating agent can direct the reaction at different hydroxyl positions in a 1,3-diol.

Table 1: Comparison of Esterification and Acylation of Diols

| Feature | Esterification | Acylation |

| Reagent | Carboxylic Acid | Acid Anhydride or Acyl Chloride |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Often Base (e.g., Pyridine, DMAP) |

| Byproduct | Water | Carboxylic Acid or HCl |

| Reversibility | Reversible (Equilibrium) | Generally Irreversible |

| Reaction Rate | Generally Slower | Generally Faster |

Etherification of diols involves the formation of an ether linkage (C-O-C). Intramolecular etherification of a diol can lead to the formation of a cyclic ether, a process that is typically catalyzed by acid. wikipedia.org For this compound, this would involve the protonation of one hydroxyl group, followed by an intramolecular nucleophilic attack by the other hydroxyl group.

Acetalization involves the reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst to form a cyclic acetal. This reaction is often used to protect the diol functionality during other chemical transformations. The formation of the cyclic acetal is a reversible process and can be controlled by the removal of water.

Achieving selective functionalization of one hydroxyl group in a diol is a significant challenge in organic synthesis due to the similar reactivity of the hydroxyl groups. rsc.org Organocatalysis has emerged as a powerful tool to address this challenge, enabling selective transformations under mild conditions and avoiding the use of stoichiometric activating agents. rsc.orgrsc.org

Peptide-based catalysts, for instance, can differentiate between hydroxyl groups through non-covalent interactions like hydrogen bonding, facilitating regio- and enantioselective acylations and silylations. rsc.org Similarly, boronic acid catalysts have been shown to selectively oxidize the secondary hydroxyl group over the primary one in unsymmetrical terminal diols. rsc.org

While specific studies on the organocatalytic functionalization of this compound are not prevalent, the principles established for other diols are applicable. The steric and electronic environment around each hydroxyl group, influenced by the butoxy chain, would play a crucial role in the selectivity achieved with a given organocatalyst. The development of catalysts that can selectively recognize and functionalize one of the hydroxyl groups in this compound would be a valuable advancement for its application in complex molecule synthesis. nih.gov

Transformations Involving the Butoxy Ether Linkage

The butoxy group in this compound is generally less reactive than the hydroxyl groups. However, under certain conditions, the C-O bond of the ether can undergo cleavage.

The cleavage of C-O bonds in ethers typically requires harsh reaction conditions, such as strong acids (e.g., HBr, HI) or strong bases. In the context of biomass conversion, developing selective catalytic methods to cleave C-O bonds is crucial for reducing the oxygen content of biofuels. nih.gov Lanthanide triflates have been investigated as catalysts for both the formation (hydroalkoxylation) and cleavage (retrohydroalkoxylation) of ether C-O bonds. nih.gov

Copper-catalyzed aerobic oxidation has also been employed to promote the C-C bond cleavage of β-alkoxy alcohols, which share a similar structural motif with this compound. nih.gov While this method primarily targets C-C bond cleavage, it highlights the potential for metal-catalyzed transformations in the vicinity of the ether linkage. Oxidative cleavage reactions, in general, involve the breaking of C-C bonds and the formation of C-O bonds, often leading to aldehydes or ketones. masterorganicchemistry.com

The presence of the butoxy ether functionality can influence the reactivity of the hydroxyl groups in this compound in several ways. Electronically, the ether oxygen can act as a hydrogen bond acceptor, potentially influencing the acidity and nucleophilicity of the nearby hydroxyl groups. Sterically, the bulky butoxy group can hinder the approach of reagents to the adjacent secondary hydroxyl group, potentially leading to preferential reaction at the more accessible primary hydroxyl group.

Intramolecular Cyclization Pathways of this compound

Formation of Cyclic Ethers from Diols

The intramolecular cyclization of diols, often referred to as dehydrative cyclization, is a fundamental method for synthesizing cyclic ethers. researchgate.net In the case of this compound, the 1,3-disposition of the hydroxyl groups favors the formation of a six-membered ring, a tetrahydropyran derivative.

The reaction is typically catalyzed by a strong acid. The mechanism commences with the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). youtube.comyoutube.com The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in a substitution reaction (typically SN2 for a primary alcohol or SN1/SN2 for a secondary alcohol). wikipedia.orgyoutube.com Subsequent deprotonation of the resulting oxonium ion yields the cyclic ether and regenerates the acid catalyst. youtube.comyoutube.com

For this compound, two primary cyclization products are possible via this pathway:

Path A: Protonation of the primary hydroxyl group at C1, followed by nucleophilic attack by the secondary hydroxyl group at C3. This results in the formation of a six-membered ring: 2-(1-butoxyethyl)tetrahydro-2H-pyran .

Path B: Protonation of the secondary hydroxyl group at C3, followed by nucleophilic attack by the primary hydroxyl group at C1. This also leads to the formation of a six-membered ring: 4-butoxy-2-ethyl-tetrahydropyran .

While five-membered cyclic ethers (tetrahydrofuran derivatives) can also be formed from diols, this typically requires a 1,4- or sometimes a 1,3-diol under specific catalytic conditions, such as using iodine as a catalyst which has been shown to produce five-membered rings from 1,3-diols. nih.govresearchgate.net However, under standard acid catalysis, the formation of the thermodynamically more stable six-membered tetrahydropyran ring is the expected major pathway for a 1,3-diol. wikipedia.org

Ring-Closing Reactions Involving the Diol and Ether Moieties

Ring-closing reactions can also potentially involve the butoxy group's ether oxygen. While less common than diol cyclization, under forcing acidic conditions, the ether oxygen could act as a nucleophile. For this to occur, one of the hydroxyl groups would first need to be eliminated as water to form a carbocation. The ether oxygen could then attack this carbocation.

For example, if the C3 hydroxyl group is protonated and leaves, a secondary carbocation is formed at C3. Intramolecular attack by the ether oxygen of the butoxy group would lead to the formation of a five-membered ring, a substituted tetrahydrofuran. However, this pathway competes with the more favorable cyclization involving the other hydroxyl group as described in section 3.3.1.

The presence of the butoxy group can also influence the rate and outcome of the diol cyclization. Steric hindrance from the bulky butoxy group near the C3 hydroxyl might affect the kinetics of the ring closure. doi.org It has been noted that alkoxy substituents at allylic positions can retard ring-closing metathesis (RCM) reactions due to steric crowding, a principle that can be extended to other types of cyclizations. doi.org

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is significantly influenced by its two hydroxyl groups—one primary and one secondary—and the stable ether linkage. These functional groups are susceptible to a range of oxidation and reduction reactions.

Selective Oxidation of Hydroxyl Groups

The oxidation of this compound can yield different products depending on the reagents used and which hydroxyl group reacts. The primary alcohol at the C1 position can be oxidized to an aldehyde or further to a carboxylic acid, while the secondary alcohol at the C3 position can be oxidized to a ketone. libretexts.orgbritannica.com

Achieving selectivity between the primary and secondary alcohols is a common challenge in organic synthesis. stanford.edu Mild oxidizing agents are often employed to prevent over-oxidation, particularly of the primary alcohol to a carboxylic acid. masterorganicchemistry.com

Mild Oxidation: Reagents such as Pyridinium chlorochromate (PCC) or conditions for a Swern or Dess-Martin periodinane (DMP) oxidation are known to convert primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. chemistrysteps.comwikipedia.org Applying these to this compound would likely result in a mixture of products: 5-butoxy-3-hydroxyhexanal (from oxidation at C1) and 5-butoxy-1-hydroxyhexan-3-one (from oxidation at C3). Complete oxidation using excess reagent would yield 5-butoxy-3-oxohexanal.

Strong Oxidation: Stronger oxidizing agents, such as chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone. britannica.com This would result in the formation of 5-butoxy-3-oxohexanoic acid.

Chemoselective Oxidation: Selectively oxidizing one hydroxyl group in the presence of the other requires specific catalytic systems. For instance, certain catalysts show a preference for the oxidation of secondary alcohols over primary ones. acs.org Conversely, enzymatic or peptide-based catalysts can be designed for the site-selective oxidation of a primary hydroxyl group. rsc.org

The table below summarizes the expected products from various oxidation reactions.

| Oxidizing Agent/System | Target Functional Group | Expected Major Product(s) |

| Pyridinium Chlorochromate (PCC) | Primary & Secondary Alcohol | 5-Butoxy-3-hydroxyhexanal, 5-Butoxy-1-hydroxyhexan-3-one |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Primary & Secondary Alcohol | 5-Butoxy-3-hydroxyhexanal, 5-Butoxy-1-hydroxyhexan-3-one |

| Chromic Acid (H₂CrO₄) | Primary & Secondary Alcohol | 5-Butoxy-3-oxohexanoic acid |

| Potassium Permanganate (KMnO₄) | Primary & Secondary Alcohol | 5-Butoxy-3-oxohexanoic acid |

Reductive Transformations of the Carbon Skeleton

Reductive transformations of this compound can target either the hydroxyl groups or the ether linkage.

The reduction of diols to the corresponding alkane is possible but requires harsh conditions, such as conversion of the diols to tosylates followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

A more common transformation is the cleavage of the ether bond. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction mechanism depends on the structure of the ether. For an alkyl ether like the one in this compound, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.com This would cleave the butoxy group, yielding 1,3-hexanediol and 1-bromobutane (with HBr) or 1-iodobutane (with HI).

Modern methods for the reductive cleavage of C-O bonds have also been developed, some of which operate under milder, metal-free conditions, though their applicability to a simple alkoxyalkane like this compound would depend on the specific catalytic system. acs.org

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction of products and the optimization of reaction conditions.

Acid-Catalyzed Intramolecular Cyclization:

As detailed in section 3.3.1, the formation of a tetrahydropyran derivative is a key reaction. The mechanism proceeds through the following steps: youtube.comyoutube.com

Protonation: A lone pair of electrons on the oxygen of the primary hydroxyl group (C1) attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an oxonium ion). This step makes the hydroxyl group an excellent leaving group (H₂O).

Intramolecular Nucleophilic Attack: The oxygen of the secondary hydroxyl group (C3) acts as a nucleophile, attacking the C1 carbon. This displaces the water molecule in an SN2-type reaction.

Deprotonation: A water molecule or conjugate base removes the proton from the newly formed cyclic oxonium ion, yielding the final product, 2-(1-butoxyethyl)tetrahydro-2H-pyran, and regenerating the acid catalyst.

Swern Oxidation of the Secondary Hydroxyl Group:

The Swern oxidation is a mild and widely used method for converting alcohols to carbonyl compounds. alfa-chemistry.comadichemistry.com The mechanism for the oxidation of the C3 hydroxyl group of this compound is as follows: wikipedia.org

Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperatures (typically below -60°C) to form a reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, after the loss of carbon monoxide and carbon dioxide. wikipedia.org

Formation of Alkoxysulfonium Salt: The secondary hydroxyl group at C3 of this compound attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form a key intermediate, an alkoxysulfonium salt.

Ylide Formation: A hindered, non-nucleophilic base, such as triethylamine (Et₃N), is added to deprotonate the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.

β-Elimination: The sulfur ylide undergoes a rapid intramolecular elimination via a five-membered ring transition state. The base abstracts the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond, the ketone product (5-butoxy-1-hydroxyhexan-3-one), dimethyl sulfide (DMS), and triethylammonium chloride. adichemistry.comwikipedia.org

Kinetic Analyses and Reaction Order Determination

Kinetic analysis is fundamental to understanding the reaction mechanism of this compound by providing insights into the rate of reaction and the dependence of this rate on the concentration of reactants. Such studies are crucial for determining the reaction order, which helps in formulating a plausible reaction mechanism.

Methodology: The determination of the reaction order for a reaction involving this compound would typically involve systematic variation of the initial concentrations of the diol and any other reactants while monitoring the reaction progress. The rate of reaction can be followed by various analytical techniques, such as spectroscopy (UV-Vis, IR, or NMR) or chromatography (GC or HPLC), to measure the disappearance of reactants or the appearance of products over time.

The initial rates method is a common approach where the initial rate of the reaction is measured at different initial concentrations of each reactant, one at a time, while keeping the concentrations of other reactants constant. The reaction order with respect to each reactant is then determined by analyzing how the initial rate changes. For a hypothetical reaction of this compound with a reagent 'A', the rate law can be expressed as:

Rate = k[this compound]x[A]y

where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to this compound and reagent 'A', respectively.

Illustrative Data: The following table illustrates hypothetical data from an initial rates experiment for the oxidation of this compound.

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

From this illustrative data, doubling the concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to the diol. Changing the concentration of the oxidant has no effect on the rate, indicating a zeroth-order dependence on the oxidant under these conditions.

Isotopic Labeling Investigations

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. acs.orgwikipedia.org By replacing an atom in a specific position of a reactant molecule with one of its isotopes, the position of that atom in the products can be determined, shedding light on bond-forming and bond-breaking steps.

Methodology: For this compound, isotopic labeling could be employed to elucidate the mechanism of reactions such as oxidation or dehydration. For instance, to study the mechanism of oxidation, the hydroxyl protons could be replaced with deuterium (D). A significant decrease in the reaction rate upon this substitution (a primary kinetic isotope effect) would suggest that the C-H or O-H bond is broken in the rate-determining step.

Alternatively, one of the carbon atoms or oxygen atoms could be labeled with 13C or 18O, respectively. The location of these labels in the product molecules, as determined by mass spectrometry or NMR spectroscopy, would provide unambiguous information about the rearrangement of the carbon skeleton or the fate of the oxygen atoms during the reaction.

Illustrative Application: To investigate a hypothetical intramolecular cyclization of this compound to form a cyclic ether, the oxygen of the hydroxyl group at the C-1 position could be labeled with 18O. If the resulting cyclic ether contains the 18O label in the ether linkage, it would confirm that the C-1 hydroxyl oxygen acts as the nucleophile in the cyclization reaction.

Identification of Reactive Intermediates

Many chemical reactions proceed through a series of steps involving the formation of transient, high-energy species known as reactive intermediates. The direct or indirect detection and characterization of these intermediates are crucial for elucidating the reaction mechanism.

Potential Intermediates and Detection Methods: In reactions involving diols like this compound, several types of reactive intermediates could be formed depending on the reaction conditions:

Carbocations: In acid-catalyzed reactions, such as dehydration, protonation of a hydroxyl group followed by the loss of water can generate a carbocation intermediate. These can be trapped by nucleophiles or undergo rearrangement.

Radicals: In reactions initiated by radical initiators or photolysis, radical intermediates can be formed. These are often detected by electron spin resonance (ESR) spectroscopy.

Alkoxides: In base-catalyzed reactions, the deprotonation of a hydroxyl group leads to the formation of an alkoxide intermediate.

Gem-diols: In certain oxidation reactions, gem-diol intermediates may be formed. researchgate.net

Spectroscopic techniques are often employed for the detection of reactive intermediates. For example, low-temperature NMR or UV-Vis spectroscopy can sometimes allow for the direct observation of these transient species. Chemical trapping, where a substance is added to the reaction mixture to react specifically with the intermediate to form a stable, characterizable product, is another powerful method.

Catalytic Cycle Elucidation

Methodology: The elucidation of a catalytic cycle involves identifying all the intermediates in the cycle and understanding the elementary steps that connect them. This is a complex task that often involves a combination of experimental and computational methods.

Spectroscopic Studies: In situ spectroscopic techniques can be used to monitor the catalyst's state during the reaction, potentially identifying catalyst-substrate complexes or other intermediates.

Kinetic Studies: Detailed kinetic analysis can provide information about the rate-determining step of the catalytic cycle.

Isolation and Characterization of Intermediates: In some cases, it may be possible to isolate and fully characterize key catalytic intermediates.

Computational Modeling: Density functional theory (DFT) and other computational methods are increasingly used to model the potential energy surface of the catalytic reaction, providing insights into the structures and energies of intermediates and transition states.

For a hypothetical metal-catalyzed dehydrogenation of this compound, the catalytic cycle might involve steps such as coordination of the diol to the metal center, oxidative addition, β-hydride elimination, and reductive elimination to release the product and regenerate the active catalyst.

Illustrative Catalytic Cycle Steps:

Catalyst Activation: The precatalyst is converted into the active catalytic species.

Substrate Binding: this compound coordinates to the active catalyst.

Chemical Transformation: A series of steps, such as oxidative addition and migratory insertion, occur on the catalyst.

Product Release: The product dissociates from the catalyst.

Catalyst Regeneration: The catalyst returns to its active state, ready to start a new cycle.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.

The structure of 5-Butoxyhexane-1,3-diol features ten unique carbon environments and a corresponding set of protons, each with a characteristic chemical shift influenced by its local electronic environment. The presence of electronegative oxygen atoms in the two hydroxyl groups and the ether linkage causes a significant downfield shift (deshielding) for adjacent protons and carbons. oregonstate.edulibretexts.org

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for protons on the hexane (B92381) backbone and the butoxy side chain. Protons on carbons directly attached to an oxygen (C1, C3, C5, and C1') would resonate at the lowest field, typically in the 3.4-4.5 ppm range. oregonstate.edupressbooks.pub The protons of the terminal methyl groups (C6 and C4') would appear at the highest field (most shielded), around 0.9 ppm. The remaining methylene (B1212753) protons would appear at intermediate shifts. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, would be crucial for establishing connectivity.

Expected ¹³C NMR Spectral Features: Similarly, the ¹³C NMR spectrum would show ten distinct resonances. Carbons bonded to oxygen (C1, C3, C5, C1') would be the most deshielded, appearing in the 50-80 ppm range. oregonstate.edulibretexts.org The terminal methyl carbons (C6, C4') would be the most shielded, resonating around 10-20 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the definitive assignment of each signal. uvic.ca

Below are the predicted assignments for this compound.

| Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.8 (multiplet) | ~65 |

| 2 | ~1.6 (multiplet) | ~40 |

| 3 | ~4.0 (multiplet) | ~70 |

| 4 | ~1.5 (multiplet) | ~35 |

| 5 | ~3.6 (multiplet) | ~75 |

| 6 | ~1.2 (doublet) | ~20 |

| 1' | ~3.5 (triplet) | ~70 |

| 2' | ~1.6 (multiplet) | ~32 |

| 3' | ~1.4 (multiplet) | ~19 |

| 4' | ~0.9 (triplet) | ~14 |

| OH | Variable (broad singlet) | - |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, allowing for the tracing of the entire hexane and butoxy carbon chains, confirming the sequence of proton environments from H1 through H6 and H1' through H4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). uvic.casdsu.edu An HSQC spectrum would definitively link the proton and carbon assignments predicted in the table above, for instance, showing a cross-peak between the proton signal at ~3.8 ppm and the carbon signal at ~65 ppm, confirming their assignment to position 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different parts of the molecule. sdsu.edu Key HMBC correlations would be expected between the protons on the butoxy methylene (H1') and the hexane methine carbon (C5), and between the C5 proton and the C1' carbon, unequivocally establishing the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is vital for determining the preferred conformation and the relative stereochemistry of the molecule. For example, observing a NOE between a proton on the butoxy chain and a proton on the hexane backbone would indicate a folded conformation where these groups are in close proximity.

This compound possesses two stereocenters at C1 and C3, meaning it can exist as syn and anti diastereomers. These diastereomers, having different 3D arrangements, will produce distinct NMR spectra. While subtle differences in chemical shifts (anisotropy effects) can be analyzed, a more robust and widely used method for determining the relative stereochemistry of 1,3-diols involves chemical derivatization. nih.govnih.gov

A reliable strategy is the conversion of the 1,3-diol into its corresponding acetonide derivative. univ-lemans.fruniv-lemans.fr The relative stereochemistry of the diol dictates the conformation of the resulting six-membered dioxane ring.

Syn-1,3-diols form acetonides that preferentially adopt a chair conformation with the substituents in equatorial positions. This leads to two distinct ¹³C NMR signals for the acetonide's axial and equatorial methyl groups, appearing characteristically around 19 ppm and 30 ppm , respectively. univ-lemans.fruniv-lemans.fr

Anti-1,3-diols form acetonides that adopt a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions. This results in the acetonide methyl groups being in more similar environments, with their ¹³C NMR signals appearing close together in the range of 24-25 ppm . univ-lemans.fr

This distinct difference in the ¹³C chemical shifts of the derivatized product provides a clear and unambiguous method for assigning the relative stereochemistry at the C1 and C3 positions. semanticscholar.orgacs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure.

The key functional groups in this compound—hydroxyl (O-H), ether (C-O-C), and alkyl (C-H) groups—give rise to characteristic absorption bands in the IR and scattering peaks in the Raman spectra. researchgate.netfiveable.me

| Functional Group | Vibration Type | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Characteristics |

| O-H | Stretch | 3200-3500 | 3200-3500 | Broad in IR due to hydrogen bonding. |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 | Strong, sharp peaks. |

| C-H (sp³) | Bend | 1350-1470 | 1350-1470 | Medium intensity. |

| C-O (Alcohol) | Stretch | 1000-1260 | 1000-1260 | Strong in IR. |

| C-O (Ether) | Stretch | 1050-1150 | 1050-1150 | Strong and characteristic in IR. pressbooks.pub |

As an acyclic molecule, this compound can adopt numerous conformations through rotation around its single bonds. libretexts.org Certain vibrational modes, particularly the complex skeletal vibrations in the fingerprint region (<1500 cm⁻¹), are sensitive to these conformational changes. nih.gov The observed spectrum represents a population-weighted average of all conformers present at a given temperature. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different low-energy conformers. nih.gov By comparing experimental spectra with calculated spectra for various conformers (e.g., extended vs. folded), insights into the predominant solution-phase structure can be gained. Changes in the intensity or position of these conformation-sensitive bands with temperature or solvent can indicate a shift in the conformational equilibrium.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, offering highly accurate mass measurements that facilitate the determination of elemental compositions and the investigation of fragmentation pathways.

For a neutral molecule of this compound, the molecular formula is C₁₀H₂₂O₃. The theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement is critical for confirming the elemental composition, distinguishing it from other isobaric compounds.

In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolving power of the mass spectrometer allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.

Illustrative HRMS Data for this compound

| Ion Species | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 191.1642 | 191.1645 | 1.57 | C₁₀H₂₃O₃⁺ |

| [M+Na]⁺ | 213.1461 | 213.1464 | 1.41 | C₁₀H₂₂NaO₃⁺ |

This interactive table illustrates the type of data that would be obtained from an HRMS analysis.

Electron ionization (EI) or collision-induced dissociation (CID) of the molecular ion of this compound would be expected to produce a series of fragment ions. The fragmentation pattern provides a roadmap to the molecule's structure. Key fragmentation pathways for alcohols and ethers include α-cleavage and dehydration. nih.gov

A plausible fragmentation pathway for this compound is proposed below:

α-Cleavage: Fission of the C-C bonds adjacent to the oxygen atoms is a common fragmentation route for both alcohols and ethers. For this compound, several α-cleavage events are possible:

Cleavage between C1 and C2, and C2 and C3 around the diol functionality.

Cleavage adjacent to the ether oxygen.

Dehydration: The loss of a water molecule (18.0106 Da) is a characteristic fragmentation for alcohols. nih.gov

Loss of the Butoxy Group: Cleavage of the C-O bond of the ether can result in the loss of a butoxy radical or a butene molecule via rearrangement.

Hypothetical HRMS/MS Fragmentation Data for [C₁₀H₂₂O₃+H]⁺ (m/z 191.1642)

| Fragment m/z (Theoretical) | Proposed Fragment Structure/Loss |

| 173.1536 | [M+H - H₂O]⁺ |

| 117.0910 | [M+H - C₄H₁₀O]⁺ (Loss of butanol) |

| 103.0753 | [C₅H₁₁O₂]⁺ (Cleavage between C4 and C5 of the hexane chain) |

| 89.0597 | [C₄H₉O₂]⁺ (Cleavage between C3 and C4) |

| 73.0648 | [C₄H₉O]⁺ (Butoxy cation) |

| 57.0699 | [C₄H₉]⁺ (Butyl cation from fragmentation of the butoxy group) |

This interactive table presents a theoretical fragmentation pattern to illustrate the structural information that could be gleaned from an MS/MS experiment.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral)

This compound possesses two stereocenters at positions C1 and C3, meaning it can exist as multiple stereoisomers. As a chiral molecule, its enantiomeric purity can be assessed using chiroptical spectroscopy, most commonly Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.comsigmaaldrich.com Enantiomers will produce mirror-image CD spectra. A racemic mixture will show no CD signal. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This technique is particularly useful for chiral molecules that lack a UV-Vis chromophore in the near-UV region, as the hydroxyl and ether groups of this compound would absorb in the far-UV region.

For a hypothetical enantiomerically pure sample of (1R, 3R)-5-Butoxyhexane-1,3-diol, one would expect to observe a specific CD spectrum. The corresponding (1S, 3S)-enantiomer would exhibit a spectrum of equal magnitude but opposite sign. By comparing the CD spectrum of a sample to that of a known standard, the enantiomeric purity can be determined.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a single crystal of this compound of sufficient quality can be obtained, this method would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

However, obtaining a suitable crystal of a flexible, aliphatic molecule like this compound can be challenging. nih.gov The conformational flexibility of the alkyl chain and the presence of hydroxyl groups that can form various hydrogen bonding networks can hinder the formation of a well-ordered crystal lattice. nih.gov The crystallization of polyols and long-chain aliphatic compounds often requires extensive screening of conditions (solvents, temperature, etc.). nist.govacs.org

Should a crystal structure be obtained, it would reveal:

The preferred conformation of the butoxy and hexanediol (B3050542) chains in the solid state.

The intricate network of hydrogen bonds formed by the hydroxyl groups.

The packing arrangement of the molecules in the crystal lattice.

For a chiral, enantiomerically pure sample, crystallization in a chiral space group would allow for the determination of the absolute configuration of the stereocenters.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy. mdpi.commdpi.com

For a molecule such as 5-Butoxyhexane-1,3-diol, DFT methods like B3LYP, combined with basis sets such as 6-311++G(d,p), would be suitable for investigating its electronic structure and energy. nih.govsemanticscholar.org These calculations can elucidate the mechanisms of chemical reactions and determine various molecular properties. mdpi.com Quantum-chemical methods are extensively used for structural elucidation and conformational analysis. researchgate.net

The flexibility of the alkyl chain and the presence of hydroxyl groups in this compound allow it to adopt numerous spatial arrangements, or conformations. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, thus identifying stable conformers.

Conformational analysis for analogous structures like 1,3-diols reveals the importance of intramolecular hydrogen bonding. rsc.org In nonpolar solvents, a conformation that allows for hydrogen bonding between the hydroxyl groups at positions 1 and 3 is often favored. rsc.orgsemanticscholar.org In polar or hydrogen-bond-accepting solvents, this intramolecular interaction is less significant as the molecule interacts with the solvent instead. rsc.orgsemanticscholar.org For this compound, theoretical calculations would explore the various rotational possibilities (rotamers) around its single bonds to identify the most stable conformations and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Table 1: Illustrative Conformational Energy Data for a 1,3-Diol System

This table represents the type of data that would be generated in a conformational analysis of this compound, showing relative energies of different conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

| A | Extended Chain | 0.00 | Lowest energy reference conformer |

| B | Intramolecular H-Bond | -1.60 | Stabilized by hydrogen bond between OH groups rsc.org |

| C | Gauche Interaction | +0.90 | Steric hindrance between bulky groups |

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. researchgate.net

NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms. nih.gov For 1,3-diols, the calculated chemical shifts are highly dependent on the molecule's conformation, including the orientation of the hydroxyl groups. nih.govuniv-lemans.fr By comparing calculated shifts for different stable conformers with experimental data, the predominant conformation in solution can be determined. nih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., O-H, C-H, C-O, C-C). amazonaws.com These predicted spectra for this compound would help in the assignment of bands observed in experimental IR and Raman spectra. researchgate.netresearchgate.net Comparing theoretical and experimental spectra is a common method to confirm molecular structure. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

This table shows examples of vibrational modes and their predicted frequencies, which would be typical outcomes of a DFT calculation.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Spectroscopic Method |

| O-H Stretch | Hydroxyl | 3450 - 3650 | IR, Raman |

| C-H Stretch | Alkyl Chain | 2850 - 3000 | IR, Raman |

| C-O Stretch | Ether & Alcohol | 1050 - 1150 | IR |

| C-C Bend | Alkyl Skeleton | 800 - 1000 | IR, Raman |

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its reactivity. Electronic structure analysis provides a detailed picture of electron distribution and orbital interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com For this compound, this analysis would reveal its kinetic stability and potential for participating in electron transfer reactions.

Table 3: Illustrative Frontier Orbital Energies for this compound

This table provides an example of the kind of data obtained from a HOMO-LUMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | 8.0 |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution of a molecule. mdpi.com

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. walisongo.ac.id For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups due to their high electronegativity. This information is invaluable for predicting how the molecule will interact with other reagents and its sites of intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Investigation of Non-Covalent Interactions within the Molecule and with Solvents:There are no specific molecular dynamics simulations or quantum chemical calculations that detail the non-covalent interactions of this compound.

While general principles of computational chemistry and theoretical analysis are well-established for related classes of molecules such as diols and ethers, applying these general concepts to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy for this specific compound. Further research and dedicated computational studies are necessary to elucidate the theoretical and mechanistic aspects of this compound.

Advanced Applications and Derivatization in Research

5-Butoxyhexane-1,3-diol as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,3-diols are invaluable intermediates in the synthesis of a wide array of natural products and pharmaceuticals. acs.orguwindsor.ca The stereochemically defined hydroxyl groups of this compound serve as crucial handles for directing the formation of new stereocenters, making it a valuable chiral building block. In asymmetric synthesis, a reaction that produces unequal amounts of stereoisomers, the inherent chirality of this diol can be leveraged to control the stereochemical outcome of subsequent reactions. uwindsor.ca

Strategies for the synthesis of chiral 1,3-diols often involve asymmetric aldol (B89426) reactions followed by stereoselective reduction of the resulting β-hydroxy ketone. uwindsor.caelsevierpure.comnih.gov For instance, organocatalytic methods can yield chiral 1,3-keto alcohols with high enantiomeric purity, which are then reduced to the corresponding diols. acs.orgnih.gov Such synthetic routes could provide access to enantiomerically pure forms of this compound, which can then be incorporated into larger, more complex target molecules. The 1,3-diol motif is a common feature in many biologically active compounds, and the butoxy side chain of this compound could be exploited to enhance properties such as lipophilicity, potentially influencing the pharmacokinetic profile of a final drug candidate.

Scaffold for Ligand Design in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where they are used to induce enantioselectivity in metal-catalyzed reactions. The 1,3-diol functionality of this compound provides an excellent scaffold for the synthesis of novel chiral ligands. acs.org The two hydroxyl groups can be readily functionalized with phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands.

The stereochemistry of the diol backbone plays a critical role in defining the chiral environment around the metal center, thereby influencing the stereochemical course of the catalytic reaction. The butoxy group can also play a role in modulating the steric and electronic properties of the resulting ligand, which can fine-tune its catalytic activity and selectivity. By systematically modifying the structure of this compound-derived ligands, researchers can develop catalysts tailored for specific asymmetric transformations.

Precursor for Complex Polyether/Polyol Architectures

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. rsc.org this compound, with its two hydroxyl groups, can act as a monomer or a chain extender in polymerization reactions. The presence of the butoxy side chain can impart unique properties to the resulting polymers, such as increased flexibility, lower glass transition temperatures, and improved solubility in organic solvents.

Furthermore, this compound can serve as a precursor for the synthesis of more complex polyether and polyol architectures. core.ac.ukcore.ac.uk Ring-opening polymerization of functional epoxide monomers is a common method for producing polyethers with diverse functionalities. core.ac.uk The hydroxyl groups of this compound could be converted to epoxides or other reactive functionalities, allowing for its incorporation into complex polymer backbones. The resulting polymers, featuring pendant butoxy groups, could find applications as specialty elastomers, coatings, or biomedical materials.

Derivatization for Enhanced Research Utility

Protecting Group Strategies for Selective Transformations

In multi-step organic synthesis, it is often necessary to selectively protect one or more functional groups to prevent them from reacting under certain conditions. The 1,3-diol moiety of this compound can be protected using a variety of methods. Cyclic acetals are among the most common protecting groups for 1,2- and 1,3-diols. chem-station.comutsouthwestern.eduwikipedia.orgthieme-connect.de For example, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can form a six-membered cyclic acetal, known as an acetonide or benzylidene acetal, respectively. chem-station.com

These protecting groups are generally stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. chem-station.com The choice of protecting group can be tailored based on the specific reaction conditions that will be employed in subsequent synthetic steps. The ability to selectively protect the diol functionality allows for chemical transformations to be carried out on other parts of the molecule, such as the butoxy side chain, without affecting the hydroxyl groups.

| Protecting Group | Formation Conditions | Cleavage Conditions | Stability |

| Acetonide | Acetone, Acid Catalyst | Aqueous Acid | Basic, Reductive, Oxidative Conditions |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Aqueous Acid, Hydrogenolysis | Basic, Reductive, Oxidative Conditions |

| Silyl Ethers | Silyl Halide, Base | Fluoride Source, Acid | Varies with Silyl Group |

Conversion to Analytical Probes or Intermediates for Further Synthesis

The functional groups of this compound can be derivatized to create analytical probes for various applications. For instance, the hydroxyl groups can be esterified with a chromophoric or fluorophoric acid to facilitate detection and quantification in biological or environmental samples. Derivatization can also be employed to enhance the volatility of the compound for analysis by gas chromatography. google.com

Moreover, derivatization can convert this compound into versatile intermediates for further synthesis. For example, the hydroxyl groups can be converted into good leaving groups, such as tosylates or mesylates, which can then be displaced by a wide range of nucleophiles to introduce new functional groups. This opens up a vast array of possibilities for creating a diverse library of compounds based on the this compound scaffold.

Potential in Green Chemistry Methodologies

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective. One key aspect is the use of bio-derived precursors. There is growing interest in producing diols from renewable biomass through fermentation or chemo-catalytic routes. nih.govgoogle.comresearchgate.net For example, 1,3-propanediol (B51772) can be produced from renewable feedstocks and serves as a bio-based building block for polymers. qub.ac.uk Similar strategies could potentially be developed for the synthesis of this compound or its precursors.

The use of benign solvents in chemical reactions is another important principle of green chemistry. Reactions involving diols, such as their protection as acetals, have been shown to proceed efficiently in more environmentally friendly solvents. nih.gov Furthermore, the development of catalytic methods for the synthesis and transformation of this compound can reduce waste and improve atom economy. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly advantageous. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products